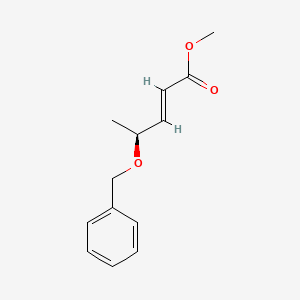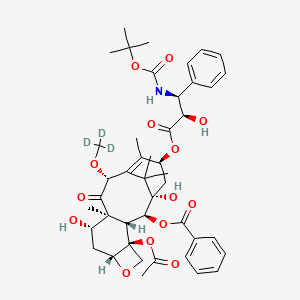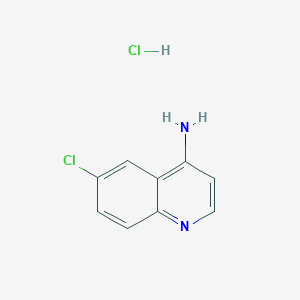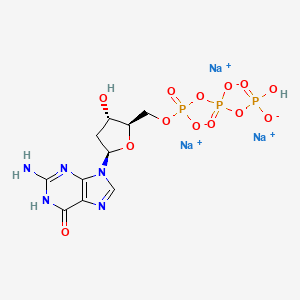
4'-Raloxifen-β-D-glucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is a benzothiophene glucuronidated at the 4’ position, making it a selective and orally active estrogen receptor antagonist. It is primarily used for inhibiting bone loss and resorption, and lowering lipid levels [2][2].
Wissenschaftliche Forschungsanwendungen
4’-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential in treating conditions like osteoporosis and hyperlipidemia.
Industry: Utilized in the development of pharmaceuticals targeting estrogen receptors[][2].
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. The detailed synthetic route can be found in patent US5567820A .
Industrial Production Methods
Industrial production of 4’-Raloxifene-β-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of high-efficiency catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wirkmechanismus
4’-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly ERα and ERβ. This binding inhibits the receptor’s activity, leading to reduced bone resorption and lower lipid levels. The compound’s glucuronidation at the 4’ position enhances its selectivity and oral bioavailability [2][2].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM with similar applications in osteoporosis treatment[][2].
Uniqueness
4’-Raloxifene-β-D-glucopyranoside is unique due to its specific glucuronidation at the 4’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects with potentially fewer side effects [2][2].
Eigenschaften
CAS-Nummer |
334758-19-9 |
|---|---|
Molekularformel |
C₃₄H₃₇NO₉S |
Molekulargewicht |
635.72 |
Synonyme |
[2-[4-(β-D-Glucopyranosyloxy)phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









